N-[4-[[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenyl]acetamide
Description
N-[4-[[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenyl]acetamide is a synthetic organic compound that features a trifluoromethyl group, a pyrazole ring, and an acetamide moiety
Properties
IUPAC Name |
N-[4-[[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O/c1-10(23)21-12-5-3-11(4-6-12)7-19-9-14-13(15(16,17)18)8-20-22(14)2/h3-6,8,19H,7,9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYJTZIKHUFACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNCC2=C(C=NN2C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenyl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring:
Aminomethylation: The pyrazole derivative is then subjected to aminomethylation using formaldehyde and a secondary amine to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Oxides of the original compound.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Compounds where the trifluoromethyl group is replaced by other functional groups.
Scientific Research Applications
N-[4-[[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant with a trifluoromethyl group.
Uniqueness
N-[4-[[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenyl]acetamide is unique due to its specific combination of a trifluoromethyl group, a pyrazole ring, and an acetamide moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
